![molecular formula C10H11BN2O2 B11758549 [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 3-methylpyrazole with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology
The compound is used in the development of fluorescent sensors for detecting biological molecules. Its ability to form stable complexes with diols makes it useful in bioanalytical applications .
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in inhibiting specific enzymes and pathways involved in diseases such as cancer .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it versatile for different applications .
Mechanism of Action
The mechanism of action of [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain these functional groups. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pyrazole ring.
3-Methylpyrazole-4-boronic acid: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is unique due to the presence of both a pyrazole ring and a boronic acid group. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .
Properties
Molecular Formula |
C10H11BN2O2 |
|---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
[4-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7,14-15H,1H3 |
InChI Key |
FLFQNUUSPJLLCM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=CC(=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


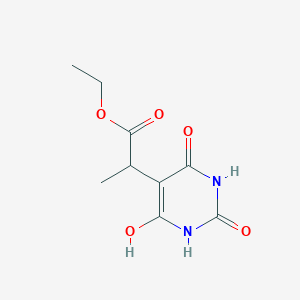
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
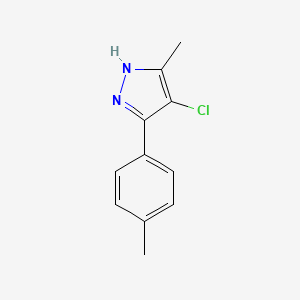
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)
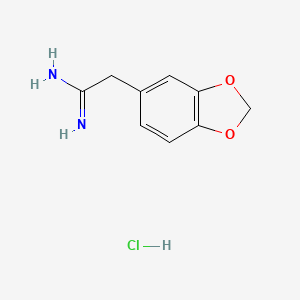
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
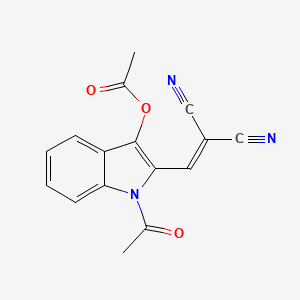
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)

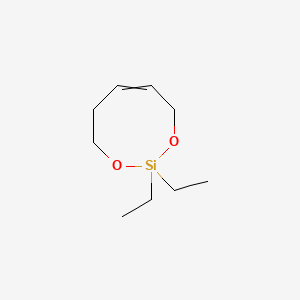
![3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11758557.png)
